(1-Pyridin-4-yl)piperidine

Catalog No.
S561000
CAS No.
2767-90-0
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Pyridin-4-yl)piperidine

CAS Number

2767-90-0

Product Name

(1-Pyridin-4-yl)piperidine

IUPAC Name

4-piperidin-1-ylpyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=NC=C2

Synonyms

4-piperidinopyridine

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2

Medicinal Chemistry:

  • Drug Discovery: The core structure of (1-Pyridin-4-yl)piperidine serves as a scaffold for developing new drugs targeting various diseases. Studies have shown its potential in developing anticonvulsant agents, with some derivatives exhibiting promising activity in animal models []. Additionally, research suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's due to its ability to interact with specific enzymes in the nervous system [].

Material Science:

  • Organic Frameworks: (1-Pyridin-4-yl)piperidine has been investigated for its potential use in constructing metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, and incorporating this molecule can lead to frameworks with specific functionalities, like catalysis and gas separation [].

Synthetic Chemistry:

  • Ligand Design: The molecule's structure allows it to act as a bidentate ligand, meaning it can bind to a metal center at two points. This property makes it valuable in designing new catalysts for various organic transformations [].

Radiopharmaceutical Chemistry:

  • Radiotracers: Derivatives of (1-Pyridin-4-yl)piperidine have been explored for their potential use as radiotracers in positron emission tomography (PET) imaging. PET scans are a type of medical imaging technique used to assess various physiological processes. By incorporating radioisotopes into the molecule, it can be used to image specific targets in the body [].

Molecular Structure Analysis

(1-Pyridin-4-yl)piperidine possesses two key features:

  • Heterocyclic Rings

    Both pyridine and piperidine are aromatic rings containing nitrogen atoms. Pyridine has a single nitrogen atom, while piperidine has a secondary amine group (nitrogen with two alkyl substituents). These aromatic rings can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and formation of coordination complexes with metal ions [].

  • Linker Nitrogen

    The connection between the two rings occurs through a nitrogen atom. This nitrogen atom can act as a basic site and potentially participate in hydrogen bonding or protonation depending on the surrounding environment.


Chemical Reactions Analysis

  • N-Alkylation

    The secondary amine of the piperidine ring could undergo further alkylation reactions with suitable alkylating agents.

  • Quaternization

    The piperidine nitrogen can be protonated under acidic conditions to form a charged ammonium cation.

  • Metal complexation

    The pyridine nitrogen may coordinate with metal ions to form complexes, depending on the metal and reaction conditions [].

Note

These are just potential reactions, and specific experimental procedures and conditions would be needed to achieve them.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid or low melting point solid due to the presence of two nitrogen atoms.
  • Solubility: Presumed to be soluble in organic solvents like dichloromethane, chloroform, and methanol due to the aromatic rings. Solubility in water would depend on the pKa of the amine group.
  • Melting Point and Boiling Point: No data available, but expected to be in the moderate range (50-250 °C) for boiling point and lower for melting point based on similar structures.

Currently, there is no scientific literature available on the mechanism of action of (1-Pyridin-4-yl)piperidine.

Due to the lack of specific information, it is advisable to handle (1-Pyridin-4-yl)piperidine with caution assuming similar properties to its constituent rings.

  • Pyridine: Pyridine is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system [].
  • Piperidine: Piperidine is a flammable liquid with a strong, unpleasant odor. It is a skin, eye, and respiratory irritant and can be harmful if swallowed.

Further Research

While information on (1-Pyridin-4-yl)piperidine is limited, its structure suggests potential for medicinal chemistry research. Future studies could explore:

  • Synthesis and characterization of the compound.
  • Evaluation of its biological activity in relevant assays.
  • Computational modeling to predict potential interactions with biomolecules.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2767-90-0

Wikipedia

4-Piperidylpyridine

Dates

Modify: 2023-08-15

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